molecular formula C12H18FN B15328682 3-Fluoro-5-methyl-N-neopentylaniline

3-Fluoro-5-methyl-N-neopentylaniline

Cat. No.: B15328682
M. Wt: 195.28 g/mol
InChI Key: PPIHFFZXUPQALM-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-N-neopentylaniline is a fluorinated aniline derivative characterized by a fluorine atom at the meta position (C3), a methyl group at the para position (C5), and a bulky neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, creating a unique electronic profile. The neopentyl group introduces significant steric hindrance, which may influence reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-fluoro-5-methylaniline

InChI

InChI=1S/C12H18FN/c1-9-5-10(13)7-11(6-9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

PPIHFFZXUPQALM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-N-neopentylaniline typically involves the introduction of a fluorine atom into an aromatic ring, followed by the attachment of a neopentyl group to the nitrogen atom of the amine. One common method for synthesizing fluorinated aromatic compounds is the use of electrophilic fluorination reagents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a suitable solvent, such as acetonitrile or dichloromethane, and may require the presence of a catalyst or base to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-N-neopentylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce the corresponding aniline derivative .

Scientific Research Applications

3-Fluoro-5-methyl-N-neopentylaniline has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects: Fluorine and Methyl Groups

The positions of fluorine and methyl groups on the aromatic ring critically impact electronic and steric properties.

Compound Substituents (Position) Key Features Reference
3-Fluoro-5-methyl-N-neopentylaniline F (C3), CH₃ (C5), N-neopentyl Balanced electronic effects; steric hindrance from neopentyl group N/A
2-Fluoro-3-methyl-6-nitroaniline F (C2), CH₃ (C3), NO₂ (C6) Strong electron-withdrawing nitro group reduces amine basicity
5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline F (C5), CH₃ (C2), N-benzyl Dual fluorine atoms enhance lipophilicity; benzyl group enables conjugation
  • Electronic Effects : In this compound, the fluorine atom deactivates the ring, directing electrophilic substitution to the less hindered positions. The methyl group at C5 donates electrons, partially counteracting fluorine’s deactivation. This contrasts with 2-Fluoro-3-methyl-6-nitroaniline, where the nitro group strongly deactivates the ring, making the amine less nucleophilic .

N-Substituent Variations

The nitrogen substituent influences solubility, stability, and biological interactions:

Compound N-Substituent Molecular Weight Key Implications Reference
This compound Neopentyl ~223.3 (calc.) High steric hindrance; increased lipophilicity N/A
3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline Methyl + boronate 233.3 Boronate enables Suzuki coupling; methyl reduces steric effects
N-{[5-(aminomethyl)-2-fluorophenyl]methyl}-N-methylaniline Benzyl + aminomethyl 244.3 Aminomethyl enhances solubility; benzyl allows π-π interactions
  • Neopentyl vs. Methyl : The neopentyl group in the target compound increases lipophilicity compared to N-methyl derivatives (e.g., 3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline), which may affect membrane permeability in biological systems .
  • Neopentyl vs. Benzyl : Benzyl groups (e.g., in and ) enable resonance stabilization and π-stacking, whereas neopentyl groups are purely aliphatic, favoring hydrophobic interactions .

Functional Group Comparisons

Additional functional groups modify reactivity and applications:

Compound Functional Group Applications/Reactivity Reference
This compound None (simple aniline) Potential intermediate for agrochemicals/pharmaceuticals N/A
2-Fluoro-3-methyl-6-nitroaniline Nitro Precursor for dyes; reduced basicity
3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline Boronate ester Suzuki-Miyaura cross-coupling reactions
  • Nitro Groups : 2-Fluoro-3-methyl-6-nitroaniline’s nitro group makes it suitable for azo dye synthesis but less reactive in amine-based reactions compared to the target compound .
  • Boronate Esters : The boronate in 3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline facilitates carbon-carbon bond formation, a feature absent in the neopentyl derivative .

Research Findings and Implications

  • Synthetic Utility : The neopentyl group in this compound may hinder reactions requiring nucleophilic nitrogen (e.g., amide formation) but could stabilize intermediates in sterically demanding syntheses.
  • Biological Relevance : Fluorine and methyl groups are common in pharmaceuticals (e.g., kinase inhibitors). The neopentyl group’s bulkiness might reduce metabolic degradation, extending half-life .

Data Tables

Table 1: Structural Comparison of Fluorinated Anilines

Compound Fluorine Position Methyl Position N-Substituent Molecular Weight
This compound 3 5 Neopentyl ~223.3
2-Fluoro-3-methyl-6-nitroaniline 2 3 None (nitro at C6) 170.14
5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline 5 2 Benzyl 233.25

Table 2: Functional Group Impact on Reactivity

Compound Key Functional Group Reactivity Profile
This compound None Moderate nucleophilicity; steric hindrance
3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline Boronate ester High cross-coupling reactivity
2-Fluoro-3-methyl-6-nitroaniline Nitro Low basicity; azo dye precursor

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